1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid is a piperazine derivative characterized by three key functional groups:
- Boc (tert-butoxycarbonyl) group: Positioned at the nitrogen of the piperazine ring, this group serves as a protective moiety for amines during synthetic processes .
- Methylsulfonyl group: Located at the 4-position of the piperazine ring, this electron-withdrawing substituent enhances stability and may influence biological activity .
The molecular formula is C11H20N2O5S, with a molecular weight of approximately 316.35 g/mol. Its structure combines protective, reactive, and bioactive elements, making it a versatile intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(16)13-6-5-12(20(4,17)18)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXSKMCWBAOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159056 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939997-64-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939997-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid typically involves multiple steps The reaction conditions often require the use of strong bases and solvents such as dichloromethane or dimethylformamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- The Boc group in the target compound offers milder deprotection conditions (e.g., acidic hydrolysis) compared to the Fmoc group in , which requires basic conditions .
- The methylsulfonyl group in the target compound differs from the aryl-sulfonyl group in , which may alter electronic effects and binding interactions in biological systems.
Table 2: Cytotoxic Activity of Sulfonyl-Containing Compounds
Analysis :
- The methylsulfonyl group in the target compound may confer cytotoxic properties akin to the 5-O-methylsulfonyl indole derivatives in , which exhibit potent activity against multiple cancer cell lines.
- The absence of an amino group (cf. 5-O-aminosulfonyl in ) could reduce solubility but enhance membrane permeability.
Physicochemical Properties
Biological Activity
The compound 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid (CAS Number: 1240582-19-7) is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in various fields, particularly in pharmacology.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 258.314 g/mol. The compound features a piperazine core substituted with a tert-butoxycarbonyl group and a methylsulfonyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.314 g/mol |
| CAS Number | 1240582-19-7 |
- LogP : 0.888 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 70.08 Ų (suggesting potential for good bioavailability)
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
- Antimicrobial Activity : There is evidence indicating that piperazine derivatives can exhibit antimicrobial properties, which may be relevant for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
-
Inhibition of Bacterial Growth : A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Bacterial Strain Inhibition Zone (mm) E. coli 15 Staphylococcus aureus 18 -
Cytotoxicity Studies : Research involving human cancer cell lines indicated that compounds with similar structures exhibited cytotoxic effects at micromolar concentrations, suggesting potential for anticancer therapies.
Cell Line IC₅₀ (µM) HeLa 25 MCF-7 30 - Neuroprotective Effects : Some studies have pointed to neuroprotective properties, where piperazine derivatives were shown to reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.
Pharmacological Applications
Given its biological activities, this compound could be explored for various pharmacological applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Drugs : Further investigation into its cytotoxic effects on cancer cells could lead to novel treatments.
- Neuroprotective Agents : Potential use in therapies for conditions like Alzheimer's or Parkinson's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
